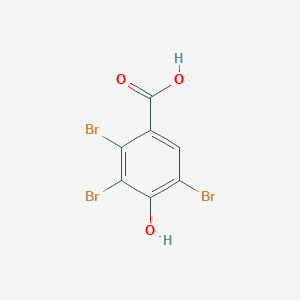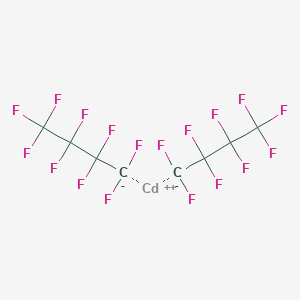
Bis(nonafluorobutyl)cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(nonafluorobutyl)cadmium is an organofluorine compound that contains cadmium as its central metal atom, bonded to two nonafluorobutyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(nonafluorobutyl)cadmium typically involves the reaction of cadmium salts with nonafluorobutyl reagents under controlled conditions. One common method is the reaction of cadmium chloride with nonafluorobutyl lithium in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(nonafluorobutyl)cadmium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and nonafluorobutyl radicals.
Reduction: Can be reduced to elemental cadmium and nonafluorobutyl anions under specific conditions.
Substitution: Undergoes substitution reactions where the nonafluorobutyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Often carried out using nucleophilic reagents in polar solvents.
Major Products Formed
Oxidation: Cadmium oxide and nonafluorobutyl radicals.
Reduction: Elemental cadmium and nonafluorobutyl anions.
Substitution: Various cadmium complexes depending on the substituent used.
Applications De Recherche Scientifique
Bis(nonafluorobutyl)cadmium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organocadmium compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism of action of bis(nonafluorobutyl)cadmium involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures, including DNA, proteins, and lipids. Additionally, this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to altered gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethyl)cadmium
- Bis(pentafluoroethyl)cadmium
- Bis(heptafluoropropyl)cadmium
Uniqueness
Bis(nonafluorobutyl)cadmium is unique due to its longer perfluorinated alkyl chains, which impart distinct chemical properties such as higher thermal stability and resistance to oxidation compared to its shorter-chain analogs. These properties make it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
93367-04-5 |
|---|---|
Formule moléculaire |
C8CdF18 |
Poids moléculaire |
550.47 g/mol |
Nom IUPAC |
cadmium(2+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/2C4F9.Cd/c2*5-1(6)2(7,8)3(9,10)4(11,12)13;/q2*-1;+2 |
Clé InChI |
DKXAQOYHXLJZOP-UHFFFAOYSA-N |
SMILES canonique |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


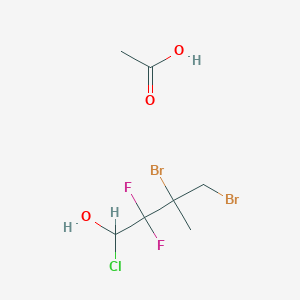
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
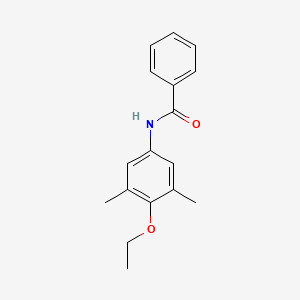
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
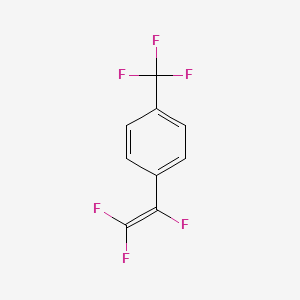
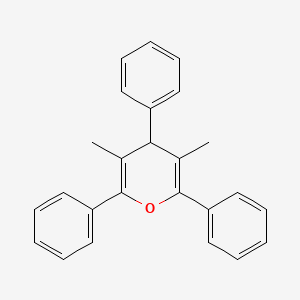
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
